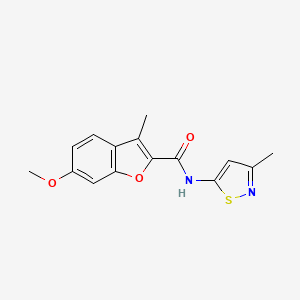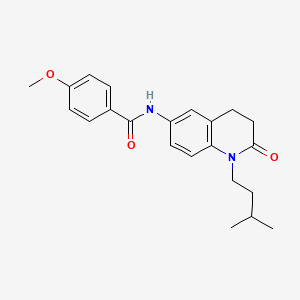
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rhodium(III)-Catalyzed Olefination and Annulation
Rhodium(III)-catalyzed processes utilize N-methoxybenzamides for directed C-H bond activation, highlighting a method for the oxidative olefination and annulation to synthesize valuable tetrahydroisoquinolinone products. These processes are noted for their mild conditions, practicality, selectivity, and high yields, offering a versatile route for the synthesis of complex isoquinoline derivatives, which can have implications in drug development and synthetic chemistry (Rakshit et al., 2011).
Relay Catalysis for Isoquinoline Derivatives
A rhodium(III)-catalyzed one-pot, three-component reaction involving N-methoxybenzamide demonstrates an alternative method for synthesizing isoquinoline derivatives. This relay catalysis approach, involving successive O-alkylation and C-H activation, showcases the utility of N-methoxybenzamides in constructing complex molecular architectures, potentially leading to new pharmaceuticals (Zhou, Jiang, & Wang, 2019).
Antitumor Activity and DNA Interaction
Research into the synthesis and evaluation of methoxy-8H-dibenzo[a,g]isoquinolin-8-ones and their acetoxy derivatives has revealed significant antitumor activity against MDA-MB-231 mammary tumor cells. These compounds, synthesized through condensation of tetrahydroisoquinolines, have been tested for their cytostatic activity and interaction with DNA, indicating potential applications in cancer therapy (Weimar, Angerer, & Wiegrebe, 1991).
Identification of Anticonvulsant Agents
A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, identified through high-throughput screening, demonstrates significant anticonvulsant activity in animal models. Structure-activity relationship (SAR) studies have led to the development of compounds with high affinity and effectiveness in treating convulsions, underscoring the therapeutic potential of tetrahydroisoquinolinyl derivatives in neurological disorders (Chan et al., 1998).
Novel Sigma-2 Receptor Probes
Research into sigma-2 receptors, which play roles in cancer and neurodegenerative diseases, has led to the development of radiolabeled benzamide analogs with high affinity for these receptors. These studies are crucial for understanding the pharmacological profiles of sigma-2 receptors and for developing new diagnostic and therapeutic tools (Xu et al., 2005).
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)12-13-24-20-10-7-18(14-17(20)6-11-21(24)25)23-22(26)16-4-8-19(27-3)9-5-16/h4-5,7-10,14-15H,6,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNNNDINBAWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
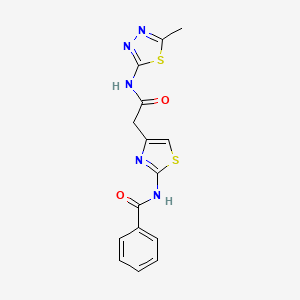
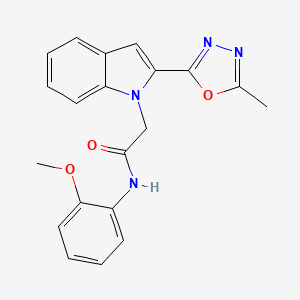
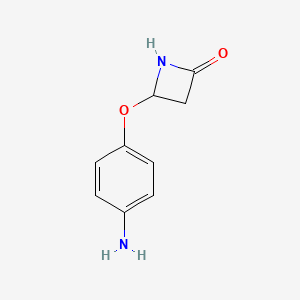
![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)

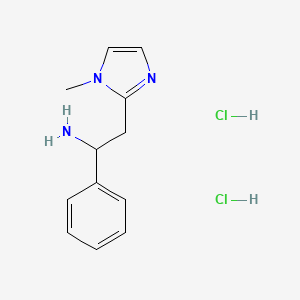


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)
![4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2723087.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
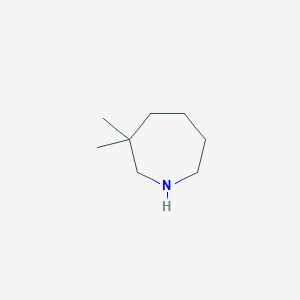
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2723094.png)
